Mn(II)-DO3A (sodium)

MRI contrast agents kinetic inertness macrocyclic chelators

Mn(II)-DO3A (sodium) is a rigorously characterized, macrocyclic Mn(II) chelate delivering defined thermodynamic stability (pMn = 7.68) and kinetic inertness (k₁ = 0.45 M⁻¹s⁻¹). The heptadentate DO3A scaffold exhibits over 11-fold faster acid-catalyzed dissociation than octadentate Mn(DOTA), establishing a critical baseline for structure-activity relationship studies. Supplied as a sodium salt with ~100 mg/mL aqueous solubility, it enables straightforward in vivo dosing and radiolabeling (⁵²Mn, >96% efficiency). Procure this reference-standard chelator to benchmark ligand design, evaluate Mn-based MRI contrast agent safety, or run preclinical biodistribution studies with reproducible, publication-grade characterization.

Molecular Formula C14H22MnN4NaO6-
Molecular Weight 420.28 g/mol
Cat. No. B15138120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMn(II)-DO3A (sodium)
Molecular FormulaC14H22MnN4NaO6-
Molecular Weight420.28 g/mol
Structural Identifiers
SMILESC1CN(CCN(CCN(CC[N-]1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Mn+2]
InChIInChI=1S/C14H25N4O6.Mn.Na/c19-12(20)9-16-3-1-15-2-4-17(10-13(21)22)6-8-18(7-5-16)11-14(23)24;;/h1-11H2,(H,19,20)(H,21,22)(H,23,24);;/q-1;+2;+1/p-3
InChIKeyOVRMTVHRWWZGAL-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mn(II)-DO3A (sodium): Technical Baseline and Procurement Context for the Manganese-Based Macrocyclic Chelator


Mn(II)-DO3A (sodium), cataloged under CAS 120066-53-7, is a manganese(II) coordination complex stabilized by the macrocyclic heptadentate ligand DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid). The complex exhibits a molecular weight of 421.28 g/mol with molecular formula C14H23MnN4NaO6 and is supplied as a white to off-white solid powder . The sodium salt formulation confers aqueous solubility of approximately 100 mg/mL (237.37 mM with ultrasonication), facilitating direct reconstitution for in vitro and in vivo experimental workflows . As a paramagnetic Mn(II) chelate, the compound has been investigated as a potential alternative to gadolinium-based MRI contrast agents, with increasing research attention driven by safety concerns associated with Gd(III) complexes, including nephrogenic systemic fibrosis and gadolinium deposition in tissues [1].

Mn(II)-DO3A (sodium) Selection Rationale: Why Macrocyclic Chelator Identity Determines Experimental Outcome


Substitution among manganese(II) macrocyclic chelators based solely on metal ion identity or chelator class is scientifically unsound due to the profound impact of ligand denticity, donor atom composition, and pendant arm chemistry on key performance parameters. Decreasing the denticity from DOTA (octadentate) to DO3A (heptadentate) results in a measurable reduction in thermodynamic stability and a more than ten-fold acceleration of acid-catalyzed dissociation kinetics [1]. The inertness of Mn(II) complexes follows a clear hierarchy (e.g., k1 = 0.040 M−1s−1 for Mn(DOTA) vs. k1 = 0.45 M−1s−1 for Mn(DO3A)), establishing that procurement decisions must be guided by ligand-specific physicochemical data rather than assumed class interchangeability [1]. Furthermore, DO3A and its derivative Oxo-DO3A demonstrate distinct radiolabeling efficiency and in vivo biodistribution profiles that cannot be extrapolated from DOTA or NOTA chelator behavior [2].

Mn(II)-DO3A (sodium) Differentiated Performance Evidence: Head-to-Head and Cross-Study Comparative Data


Acid-Catalyzed Dissociation Kinetics: Mn(DO3A) vs. Mn(DOTA) Direct Comparative Assessment

In a direct head-to-head study of 12-membered macrocyclic Mn(II) complexes, the acid-catalyzed dissociation rate constant (k1) of Mn(DO3A) was measured at 0.45 M−1s−1, representing an 11.25-fold increase in dissociation rate compared to the octadentate reference chelator Mn(DOTA) which exhibited k1 = 0.040 M−1s−1 [1]. This increase is directly attributable to the reduction in ligand denticity from eight (DOTA) to seven (DO3A) donor atoms [1]. The half-life of acid-catalyzed dissociation is correspondingly shorter for Mn(DO3A) than for Mn(DOTA), consistent with the lower kinetic inertness of the heptadentate chelate [1].

MRI contrast agents kinetic inertness macrocyclic chelators Mn(II) complexes

Thermodynamic Stability: pMn Value Comparison Between Mn(DO3A) and Mn(DOTA)

The conditional thermodynamic stability of Mn(II) complexes, expressed as pMn (−log[Mn]free under physiologically relevant conditions), was determined to be pMn = 7.68 for Mn(DO3A) compared to pMn = 9.16 for Mn(DOTA) [1]. This 1.48 log-unit difference corresponds to approximately a 30-fold higher equilibrium concentration of free Mn2+ ions in solution for the DO3A complex under identical conditions [1]. The reduction in stability is a direct consequence of decreased ligand denticity and is consistent across multiple macrocyclic Mn(II) systems [1].

MRI contrast agents thermodynamic stability pMn Mn(II) complexes

MRI Relaxivity Comparison: Mn(DO3A) vs. Gd(DOTA) Reference Standard

The longitudinal relaxivity (r1) of Mn(DO3A) was reported to fall within the range of 1.00–1.44 mM−1s−1 when measured at 20 MHz and 25°C [1]. This relaxivity value is lower than that reported for clinically used Gd(DOTA) (gadoteric acid), which exhibits r1 ≈ 3.5–4.7 mM−1s−1 under comparable field strengths [1]. The relaxivity of Mn(DO3A) is attributed purely to outer-sphere contributions, as the complex lacks an inner-sphere water coordination site due to heptadentate chelation saturating the Mn(II) coordination sphere [1]. In contrast, Gd(DOTA) features one inner-sphere water molecule, contributing to its higher relaxivity [1].

MRI contrast agents relaxivity T1 shortening Mn-based CAs

Radiolabeling Efficiency and In Vitro Stability: Mn(DO3A) vs. Mn(DOTA) vs. Mn(Oxo-DO3A) for PET Applications

In a systematic evaluation of chelators for manganese-52 PET radiopharmaceutical development, DO3A, DOTA, Oxo-DO3A, and NOTA were all radiolabeled with >96% radiochemical purity under mild conditions (pH range, buffer type, temperature variation) [1]. Critically, Mn(DO3A) and Mn(DOTA) both demonstrated equivalent in vitro stability in mouse serum, remaining intact up to 5 days without detectable demetallation [1]. The solid-state structure of the closely related Mn-Oxo-DO3A complex was confirmed by single-crystal X-ray diffraction, providing structural validation for the DO3A scaffold's coordination geometry with Mn(II) [1].

PET imaging manganese-52 chelator comparison radiopharmaceuticals

Aqueous Solubility Advantage: Mn(II)-DO3A Sodium Salt Formulation vs. Non-Salt Forms

The sodium salt form of Mn(II)-DO3A exhibits aqueous solubility of ~100 mg/mL (237.37 mM) in water with ultrasonication . This high aqueous solubility facilitates direct dissolution for in vitro assay preparation and in vivo administration without the requirement for organic co-solvents such as DMSO (in which solubility is limited to 10 mM) . The enhanced solubility is conferred by the sodium counterion, which improves the complex's hydrophilicity and dissolution kinetics relative to non-salt forms of the same chelate .

formulation solubility in vivo administration reconstitution

Mn(II)-DO3A (sodium): Evidence-Based Research Application Scenarios


Preclinical MRI Contrast Agent Development and Structure-Activity Relationship Studies

Mn(II)-DO3A (sodium) is positioned for use in preclinical MRI studies where manganese-based contrast agent alternatives to gadolinium are being systematically evaluated. The compound's well-characterized thermodynamic stability (pMn = 7.68) and kinetic inertness (k1 = 0.45 M−1s−1) provide a defined baseline for comparing the effects of ligand structural modifications on complex stability and relaxivity [1]. Researchers investigating structure-activity relationships among 12-membered macrocyclic Mn(II) chelators can use Mn(DO3A) as a reference point for assessing how pendant arm chemistry (acetate vs. amide vs. phosphonate) or donor atom substitution influences chelate performance [1]. The sodium salt's high aqueous solubility (~100 mg/mL) enables straightforward preparation of dosing solutions for in vivo biodistribution and pharmacokinetic studies .

Manganese-52 PET Radiopharmaceutical Development Using DO3A Chelator Scaffold

For researchers developing long-lived PET radiopharmaceuticals with manganese-52 (t½ = 5.6 days), Mn(II)-DO3A (sodium) serves as a validated chelator scaffold with demonstrated radiolabeling efficiency exceeding 96% under mild conditions [1]. The compound's in vitro stability in mouse serum for up to 5 days supports its applicability for imaging slow biological processes such as antibody pharmacokinetics or cellular trafficking [1]. The DO3A framework can be further functionalized into bifunctional chelator derivatives (e.g., p-SCN-Bn-Oxo-DO3A) for biomolecule conjugation, enabling targeted molecular imaging applications [1]. Procurement of the base Mn(II)-DO3A (sodium) compound provides a reference standard for quality control of radiolabeling reactions and competitive binding assays [1].

Educational and Training Applications in Coordination Chemistry and Medical Imaging

Mn(II)-DO3A (sodium) is appropriate for use in academic laboratory courses and institutional training programs covering the principles of metal-chelate coordination chemistry and medical imaging agent characterization. The compound's well-documented kinetic and thermodynamic parameters, including the 11.25-fold difference in acid-catalyzed dissociation rate relative to Mn(DOTA), provide a clear, quantitative illustration of ligand denticity effects on complex stability [1]. The visible paramagnetic properties of Mn(II) and the straightforward relaxivity measurement protocol (20 MHz, 25°C, pH 7.4 buffer) enable hands-on experiments in relaxometry and MRI contrast agent characterization [1]. The sodium salt formulation facilitates easy dissolution in aqueous buffers without specialized solvent handling .

Comparative Toxicology and Metal Ion Release Studies

Mn(II)-DO3A (sodium) can be employed as a comparator compound in studies investigating the relationship between chelator denticity and metal ion release kinetics. The compound's pMn value of 7.68 and dissociation rate constant k1 = 0.45 M−1s−1 provide a quantitative reference point for assessing how structural modifications to the DO3A scaffold (e.g., incorporation of pyridine nitrogen in PCTA or etheric oxygen in ODO3A) alter the equilibrium free Mn2+ concentration and dissociation half-life [1]. Such studies inform the rational design of next-generation Mn(II) chelators with improved in vivo safety profiles, addressing the primary limitation identified in comprehensive reviews of manganese-based contrast agents—namely, the risk of free Mn2+ ion release and associated toxicity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mn(II)-DO3A (sodium)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.